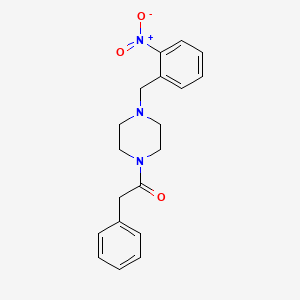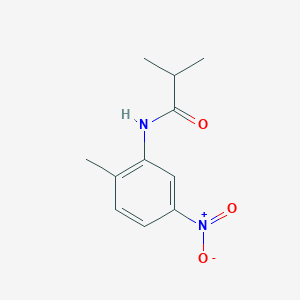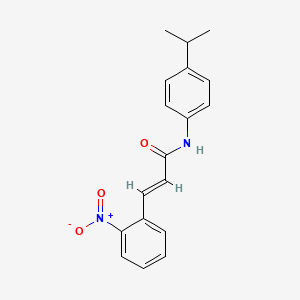
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine, also known as NBPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBPP belongs to the family of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Applications De Recherche Scientifique
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied for its potential applications in scientific research. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been used as a tool compound to study the role of the dopamine D2 receptor in various physiological and pathological conditions. For example, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been used to study the effects of dopamine D2 receptor activation on the regulation of food intake and body weight. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been used to study the role of the dopamine D2 receptor in drug addiction and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is known to act as a selective agonist of the dopamine D2 receptor. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to increase the release of dopamine in the brain, which may contribute to its effects on mood, motivation, and reward. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which may further enhance its effects on dopamine signaling.
Biochemical and Physiological Effects
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to increase locomotor activity, decrease food intake, and increase body temperature. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to have a longer duration of action compared to other dopamine agonists, which may make it a useful tool compound for studying the long-term effects of dopamine signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and is selective for this receptor subtype. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has a longer duration of action compared to other dopamine agonists, which may make it useful for studying the long-term effects of dopamine signaling. However, there are also limitations to the use of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has low solubility in water, which may limit its use in certain experimental conditions. Additionally, the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other neurotransmitter systems are not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine. One area of interest is the potential therapeutic applications of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine. Given its affinity for the dopamine D2 receptor, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine may have potential as a treatment for conditions such as drug addiction, obesity, and schizophrenia. However, more research is needed to determine the safety and efficacy of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine for these indications. Another area of interest is the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other neurotransmitter systems. Further research is needed to determine the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other dopamine receptor subtypes, as well as other neurotransmitter systems such as serotonin and norepinephrine. Finally, more research is needed to optimize the synthesis and purification of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine, which may improve its utility as a tool compound for scientific research.
Conclusion
In conclusion, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are limitations to the use of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments, it has several advantages that make it a useful tool compound for studying the role of the dopamine D2 receptor in various physiological and pathological conditions. Further research is needed to fully understand the potential applications of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine involves the condensation of 1-(2-nitrophenyl) piperazine with phenylacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography. The yield of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is typically around 60-70%. The chemical structure of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is shown in Figure 1.
Propriétés
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-18(17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCRUXYAMTYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)



![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)